molecular formula C12H11N5 B1666704 6-Benzylaminopurine CAS No. 1214-39-7

6-Benzylaminopurine

Cat. No.: B1666704
CAS No.: 1214-39-7
M. Wt: 225.25 g/mol
InChI Key: NWBJYWHLCVSVIJ-UHFFFAOYSA-N
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Description

Aminopurine, 6-benzyl, also known as 6-benzylaminopurine, is a synthetic cytokinin that plays a crucial role in plant growth and development. It stimulates cell division, setting blossoms, and enhancing fruit richness by promoting cell division. This compound is widely used in agriculture to improve the post-harvest life of green vegetables and flowers .

Scientific Research Applications

6-benzylaminopurine has a wide range of applications in scientific research:

Mechanism of Action

Target of Action

6-Benzylaminopurine, also known as Benzyladenine, is a first-generation synthetic cytokinin . Cytokinins are plant hormones that play a crucial role in various processes of plant growth and development . The primary targets of this compound are plant cells, where it stimulates cell division .

Mode of Action

This compound interacts with its targets by stimulating protein biosynthesis, which generally increases cell division . It acts as an inhibitor of respiratory kinase in plants . This interaction results in the setting of blossoms and the stimulation of fruit richness .

Biochemical Pathways

The action of this compound affects the biochemical pathways related to cell division and growth in plants . It stimulates the synthesis of RNA, RuDP-carboxylase, NADP-glyceraldehyde-3-phosphate-dehydrogenase, and proteins . These biochemical changes lead to increased cell division and growth, resulting in the setting of blossoms and improved fruit quality .

Pharmacokinetics

Its solubility in water is 044 g/L at 15°C , which may influence its bioavailability in plant tissues.

Result of Action

The molecular and cellular effects of this compound’s action include increased cell division, setting of blossoms, and stimulation of fruit richness . It also increases the post-harvest life of green vegetables . On a molecular level, it stimulates the synthesis of various compounds, leading to increased cell division .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its solubility in water suggests that water availability could impact its distribution and efficacy within plant tissues . Additionally, it has been shown to preserve cell integrity under oxidative stress conditions , suggesting that oxidative stress in the environment could influence its action

Safety and Hazards

Benzyladenine can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . Protective measures include wearing protective gloves, clothing, and eye/face protection . It’s recommended to avoid breathing dust, fume, gas, mist, vapors, or spray .

Future Directions

Benzyladenine has been found to have a significant effect on the development and biotic stress tolerance of plants . It has been suggested that by regulating key proteins related to ROS scavenging and fatty acid metabolism, Benzyladenine effectively increases the defense system activity of waterlogged summer maize . This suggests potential future directions for the use of Benzyladenine in improving plant physiological traits and grain yield .

Biochemical Analysis

Biochemical Properties

6-Benzylaminopurine is known for its ability to elicit plant growth responses by stimulating cell division. It interacts with various enzymes, proteins, and other biomolecules to exert its effects. One of the primary interactions is with respiratory kinase, where this compound acts as an inhibitor, thereby increasing the post-harvest life of green vegetables . Additionally, it influences the activity of cytokinin dehydrogenase, which plays a role in cytokinin metabolism . These interactions highlight the compound’s role in regulating biochemical pathways that are crucial for plant growth and development.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. In plants, it promotes cell division and differentiation, leading to enhanced growth and development. It has been shown to inhibit tip growth and cytokinesis in the moss Physcomitrium patens by regulating actin dynamics . Moreover, this compound influences cell signaling pathways, gene expression, and cellular metabolism. For instance, it stimulates the biosynthesis of astaxanthin in Xanthophyllomyces dendrorhous by increasing the transcriptional responses of genes involved in the astaxanthin biosynthetic pathway .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules, leading to changes in gene expression and enzyme activity. It binds to cytokinin receptors, triggering a signaling cascade that results in the activation of protein kinase A (PKA) and the phosphorylation of cAMP response element-binding protein (CREB) . This, in turn, regulates the transcription of genes involved in cell division and growth. Additionally, this compound inhibits respiratory kinase, which helps in prolonging the shelf life of green vegetables .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable, but its activity can be influenced by factors such as temperature and pH. Studies have shown that this compound can extend the shelf life of fresh-cut broccoli florets and shredded cabbage during storage at 6±1°C . Over time, the compound may degrade, leading to a reduction in its effectiveness. Long-term exposure to this compound has been observed to maintain organoleptic quality and health-promoting compounds in vegetables .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. While specific studies on animal models are limited, it is known that higher concentrations of this compound can inhibit cell growth and induce cell death in plants This suggests that there may be threshold effects, where low concentrations promote growth, while high concentrations can be toxic

Metabolic Pathways

This compound is involved in several metabolic pathways, including the pentose phosphate pathway (PPP) and the tricarboxylic acid cycle (TCA). It interacts with enzymes such as glucose-6-phosphate dehydrogenase (G6PDH) and succinate dehydrogenase (SDH), influencing metabolic flux and metabolite levels . These interactions help in sustaining elevated levels of the PPP, which is crucial for delaying postharvest leaf senescence in plants .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve various transporters and binding proteins. In soybean plants, different concentrations of this compound have been shown to affect water distribution and dynamics post-germination . The compound is transported through the plant’s vascular system, where it accumulates in specific tissues to exert its effects. This distribution is essential for its role in promoting growth and development.

Subcellular Localization

This compound’s subcellular localization is crucial for its activity and function. It has been observed to disrupt actin structures and induce tip-growth retardation in moss cells . The compound’s localization within specific cellular compartments, such as the cytoplasm and nucleus, allows it to interact with target biomolecules and regulate cellular processes. Additionally, post-translational modifications and targeting signals may direct this compound to specific organelles, enhancing its effectiveness.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-benzylaminopurine typically involves the reaction of 6-chloropurine with benzylamine. The reaction is carried out in a solution of n-butanol and triethylamine. The mixture is heated, and the resulting precipitate is purified through recrystallization .

Industrial Production Methods: In industrial settings, the production of this compound involves a substitution reaction where 6-chloropurine, benzylamine, and triethylamine are used in specific proportions. The reaction mixture is scrubbed with ethanol, centrifuged to separate the product, and then subjected to decoloring, cooling, and centrifugal separation. Finally, the product is dried and packaged .

Chemical Reactions Analysis

Types of Reactions: 6-benzylaminopurine undergoes various chemical reactions, including:

    Substitution Reactions: The primary reaction used in its synthesis.

    Oxidation and Reduction Reactions: These reactions can modify the functional groups attached to the purine ring.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions.

Common Reagents and Conditions:

    Substitution Reactions: Benzylamine and triethylamine in n-butanol.

    Oxidation: Common oxidizing agents like potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products:

Comparison with Similar Compounds

    Indole-3-acetic acid: Another plant growth regulator that promotes cell elongation.

    Gibberellic acid: Stimulates stem elongation, seed germination, and flowering.

    Zeatin: A naturally occurring cytokinin with similar effects on plant growth.

Uniqueness: 6-benzylaminopurine is unique due to its synthetic origin and its specific role in promoting cell division and delaying senescence. Unlike naturally occurring cytokinins, it is more stable and can be used in various agricultural and industrial applications .

Properties

IUPAC Name

N-benzyl-7H-purin-6-amine
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InChI

InChI=1S/C12H11N5/c1-2-4-9(5-3-1)6-13-11-10-12(15-7-14-10)17-8-16-11/h1-5,7-8H,6H2,(H2,13,14,15,16,17)
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InChI Key

NWBJYWHLCVSVIJ-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C=C1)CNC2=NC=NC3=C2NC=N3
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Molecular Formula

C12H11N5
Record name 6-benzylaminopurine
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DSSTOX Substance ID

DTXSID7032630
Record name N-Benzyl-1H-purin-6-amine
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Molecular Weight

225.25 g/mol
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Physical Description

Colorless solid; Technical product is off-white solid; [HSDB] White solid; Formulated as soluble concentrate/liquid; [Reference #1] Light yellow powder; [Alfa Aesar MSDS], Solid
Record name N6-Benzyladenine
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Solubility

Insoluble in most common organic solvents; Soluble in dimethylformamide, dimethyl sulfoxide, In water, 0.00044 g/cu cm at 15 °C, In water, 60 mg/L at 20 °C, 0.06 mg/mL at 20 °C
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Vapor Pressure

2.373X10-6 mPa (1.79X10-11 mm Hg) at 20 °C
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Color/Form

Colorless, fine needles

CAS No.

1214-39-7
Record name Benzylaminopurine
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Melting Point

234-235 °C, 229 °C
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Record name 6-Benzylaminopurine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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